N-(4-iodo-2-methylphenyl)-3-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzamide
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Overview
Description
N-(4-iodo-2-methylphenyl)-3-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with an iodo-methylphenyl group and a trifluoromethyl-pyrimidinyl-sulfanyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodo-2-methylphenyl)-3-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzamide typically involves multi-step organic reactions. The process begins with the iodination of 2-methylphenyl compounds, followed by the introduction of the benzamide group through amide bond formation. The final step involves the attachment of the trifluoromethyl-pyrimidinyl-sulfanyl group under controlled conditions, often using palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodo-2-methylphenyl)-3-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a more reactive intermediate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of functionalized benzamides.
Scientific Research Applications
N-(4-iodo-2-methylphenyl)-3-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-iodo-2-methylphenyl)-3-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The trifluoromethyl-pyrimidinyl-sulfanyl group is particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-iodophenyl)-3-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzamide
- N-(4-bromo-2-methylphenyl)-3-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzamide
- N-(4-chloro-2-methylphenyl)-3-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzamide
Uniqueness
N-(4-iodo-2-methylphenyl)-3-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzamide is unique due to the presence of the iodo group, which enhances its reactivity and allows for further functionalization. The trifluoromethyl-pyrimidinyl-sulfanyl group also contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H17F3IN3OS |
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Molecular Weight |
543.3 g/mol |
IUPAC Name |
N-(4-iodo-2-methylphenyl)-3-[[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]benzamide |
InChI |
InChI=1S/C21H17F3IN3OS/c1-12-8-16(25)6-7-17(12)27-19(29)15-5-3-4-14(10-15)11-30-20-26-13(2)9-18(28-20)21(22,23)24/h3-10H,11H2,1-2H3,(H,27,29) |
InChI Key |
RUQKPZOVRKAKAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=CC=C2)C(=O)NC3=C(C=C(C=C3)I)C)C(F)(F)F |
Origin of Product |
United States |
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